molecular formula C22H16ClFN2O3 B11339680 5-(4-chlorophenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-chlorophenyl)-N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11339680
M. Wt: 410.8 g/mol
InChI Key: OYTQBZFZEMEWEC-UHFFFAOYSA-N
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Description

5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a fluorophenyl group, and a furan ring, all connected through an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the oxazole ring with a chlorophenyl group, typically using a chlorophenyl halide and a base.

    Introduction of the Fluorophenyl Group: Similar to the chlorophenyl group, the fluorophenyl group is introduced through a substitution reaction using a fluorophenyl halide.

    Attachment of the Furan Ring: The furan ring is attached to the oxazole ring through a coupling reaction, often using a furan boronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(3-CHLOROPHENYL)-4-(4-FLUOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound shares similar structural features, including chlorophenyl and fluorophenyl groups, but differs in the presence of a triazole ring instead of an oxazole ring.

    Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents can be compared to highlight the unique properties of 5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE.

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-N-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H16ClFN2O3

Molecular Weight

410.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H16ClFN2O3/c23-17-8-6-16(7-9-17)21-12-20(25-29-21)22(27)26(14-19-5-2-10-28-19)13-15-3-1-4-18(24)11-15/h1-12H,13-14H2

InChI Key

OYTQBZFZEMEWEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN(CC2=CC=CO2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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